![molecular formula C17H23N5O4S B2421989 (4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034592-16-8](/img/structure/B2421989.png)
(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in scientific literature . For instance, the isoxazole derivative4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . Molecular Structure Analysis
The structure of this compound is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the6-311+G(2d,p) basis set . Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound,1-[(3,5-dimethylisoxazol-4-yl) sulfonyl]piperidine, are reported as follows: Density: 1.3±0.1 g/cm3, Boiling Point: 403.6±55.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.9 mmHg at 25°C, Enthalpy of Vaporization: 65.5±3.0 kJ/mol, Flash Point: 197.9±31.5 °C, Index of Refraction: 1.534, Molar Refractivity: 60.1±0.4 cm3, Polar Surface Area: 72 Å2, Polarizability: 23.8±0.5 10-24 cm3, Surface Tension: 47.6±3.0 dyne/cm, Molar Volume: 193.3±3.0 cm3 .
Scientific Research Applications
Molecular Interaction and Structural Analysis
Research on compounds similar to “(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” often involves detailed molecular interaction and structural analysis. For instance, studies have employed techniques like X-ray diffraction to confirm the structure of synthesized compounds, revealing critical insights into their conformational preferences and interaction potentials with biological targets (Naveen et al., 2015). Such structural analyses are foundational for understanding the activity profiles of these molecules.
Synthesis and Characterization
The synthesis and characterization of these heterocyclic compounds involve complex chemical methodologies. For example, the synthesis of dimethyl sulfomycinamate, a compound related in structure and functional groups, showcases the intricate steps involved in producing such molecules, highlighting the importance of precise synthetic strategies to achieve the desired chemical architecture (Bagley et al., 2003; Bagley et al., 2005). These methodologies not only facilitate the creation of novel compounds but also contribute to the expansion of available chemical libraries for potential therapeutic use.
Antiproliferative and Antimicrobial Activities
Compounds bearing structural similarities to the subject chemical have been investigated for their antiproliferative and antimicrobial activities. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have demonstrated promising antiproliferative effects against various human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012). Additionally, new pyridine derivatives have been synthesized and tested for their antimicrobial properties, showing variable and modest activity against different bacterial and fungal strains, underscoring the versatility of these compounds in addressing diverse biological challenges (Patel et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitBRD4 , a protein that plays a crucial role in transcriptional regulation and cell cycle progression .
Mode of Action
The compound interacts with its target by binding to the active site, thereby inhibiting its function. In the case of BRD4, this inhibition can lead to changes in gene expression and cell cycle progression .
Biochemical Pathways
Inhibition of BRD4 can therefore have downstream effects on these pathways .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of BRD4. This can lead to changes in gene expression and cell cycle progression, potentially resulting in anti-proliferative effects .
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)15-11-14-5-3-4-6-22(14)18-15/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBHJQXVSALHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)
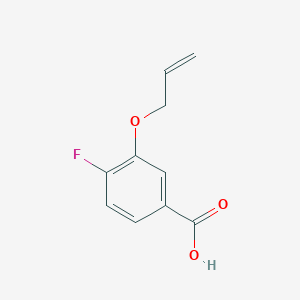

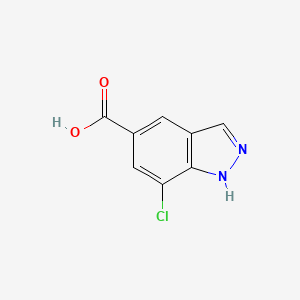
![3-Methoxy-N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2421913.png)
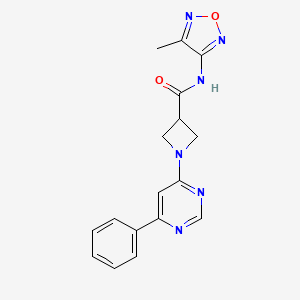


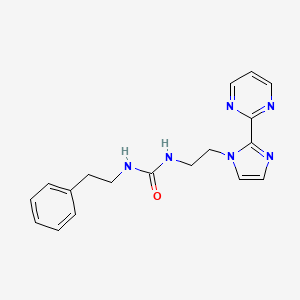
![5-Fluoro-4-phenyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2421922.png)

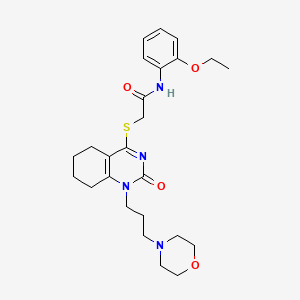

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2421929.png)